molecular formula C19H36N2Sn B8307229 Dimethyl-(6-tributylstannanyl-pyridin-2-yl)-amine

Dimethyl-(6-tributylstannanyl-pyridin-2-yl)-amine

Cat. No. B8307229
M. Wt: 411.2 g/mol
InChI Key: RPZAOINVEQGNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl-(6-tributylstannanyl-pyridin-2-yl)-amine is a useful research compound. Its molecular formula is C19H36N2Sn and its molecular weight is 411.2 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C19H36N2Sn

Molecular Weight

411.2 g/mol

IUPAC Name

N,N-dimethyl-6-tributylstannylpyridin-2-amine

InChI

InChI=1S/C7H9N2.3C4H9.Sn/c1-9(2)7-5-3-4-6-8-7;3*1-3-4-2;/h3-5H,1-2H3;3*1,3-4H2,2H3;

InChI Key

RPZAOINVEQGNLH-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)N(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-dimethylaminoethanol (0.65 mL, 9.60 mmol) in hexane (10.0 mL, HPLC grade) cooled at −5° C. was added drop wise n-BuLi (1.60 M, 11.38 mL, 18.20 mmol) under nitrogen atmosphere. After 30 min at 0° C., dimethyl-pyridin-2-yl-amine (0.40 g, 3.20 mmol) in hexane (5.0 mL) was added drop wise. After stirring the reaction mixture for 1 h at 0-5° C., the reaction medium was cooled to −78° C. followed by drop wise addition of tributyl tin chloride (1.55 mL, 8.0 mmol). The resulting reaction mixture was stirred at −78° C. for 30 min and then allowed to stir at 0-5° C. for 1 h. The reaction mixture was then allowed to stir at room temperature for 16 h. After the completion of reaction (TLC monitoring), the reaction mass was cooled to 0° C. and water was added slowly. The aqueous phase was extracted with diethyl ether (3×20 mL). The combined organic layers were dried over anhydrous Na2SO4, and evaporated to dryness. The crude residue was carried foreard to the next step without further purification. MS: 413.22.
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0.65 mL
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10 mL
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11.38 mL
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0.4 g
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5 mL
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1.55 mL
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Synthesis routes and methods II

Procedure details

Add dropwise a solution of (6-bromo-pyridin-2-yl)-dimethyl-amine (8; g, 39.8 mmol) in anhydrous tetrahydrofuran (10; mL) to a stirring cooled solution of n-butyl-lithium in hexanes (2.5; M, 19.1; mL, 47.7; mmol) in anhydrous tetrahydrofuran (160; mL) under nitrogen at −75° C. at a rate so that the internal reaction temperature does not exceed −70° C. After 1; h at −75° C., add dropwise tri-n-butyltin chloride (13; g, 39.8; mmol), stir for 30; min and warm to 0° C. Add water (200; mL) and then dilute with a saturated aqueous solution of sodium bicarbonate (50; mL) and diethyl ether (200; mL) and separate the layers. Extract the organic phase once with brine (200; mL), dry over sodium sulfate, filter and concentrate to give a liquid (25.4; g). Purify by silica gel chromatography eluting with iso-hexane:ethyl acetate:triethylamine 90:9:1, to give the title product as a colorless liquid (8.16; g, 50%). MS (m/z): 409-414; cluster (M+1).
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39.8 mmol
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hexanes
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50%

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